What is the mechanism of action of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one derivatives?
What is the mechanism of action of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one derivatives?
An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Bromo-pyrrolo[2,3-d]pyrimidin-4-one Scaffold
The 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one core structure represents a privileged scaffold in modern medicinal chemistry. Its foundational component, the pyrrolo[2,3-d]pyrimidine nucleus, is a deaza-isostere of adenine, the purine base integral to adenosine triphosphate (ATP).[1] This inherent structural mimicry positions these derivatives as prime candidates for ATP-competitive inhibitors of a wide array of enzymes, most notably protein kinases.[1][2] The strategic incorporation of a bromine atom at the 5-position further refines the molecule's pharmacological profile, often enhancing binding affinity, potency, and selectivity for its intended biological targets.[3] This guide provides a comprehensive exploration of the multifaceted mechanisms of action of these derivatives, grounded in experimental evidence and contextualized for drug discovery and development.
Part 1: The Predominant Mechanism - Multi-Targeted Kinase Inhibition
The primary mechanism of action for the vast majority of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Derivatives based on this scaffold have demonstrated the ability to act as multi-targeted kinase inhibitors, concurrently blocking the activity of several key kinases involved in tumor growth, proliferation, and survival.[3][4]
Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that, upon binding to their respective ligands, autophosphorylate and initiate downstream signaling cascades that regulate cell growth, differentiation, and metabolism. Many 5-bromo-pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed to target RTKs implicated in oncogenesis.[4]
Key RTK targets include:
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Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[3]
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Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4][5]
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Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[4]
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HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a subset of breast cancers.[3]
The inhibitory action of these compounds against RTKs disrupts the signaling pathways they control, leading to anti-proliferative and anti-angiogenic effects.
Inhibition of Non-Receptor Tyrosine Kinases
Beyond cell surface receptors, these derivatives also target intracellular non-receptor tyrosine kinases. A notable example is Focal Adhesion Kinase (FAK) , a critical mediator of cell migration, invasion, and survival.[6] By inhibiting FAK, these compounds can impede metastasis, a major cause of cancer-related mortality.[6]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential for the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer. Certain derivatives have shown potent inhibitory activity against CDKs, such as CDK2 and the CDK4/6-Cyclin D complex , inducing cell cycle arrest and apoptosis.[3][7]
The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivative.
Caption: ATP-competitive kinase inhibition by 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives.
Downstream Cellular Consequences of Kinase Inhibition
The inhibition of these critical kinases culminates in a range of anti-cancer effects at the cellular level:
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Induction of Apoptosis: By blocking pro-survival signaling pathways, these compounds trigger programmed cell death. This is often evidenced by an increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in anti-apoptotic proteins such as Bcl-2.[3]
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Cell Cycle Arrest: Inhibition of CDKs halts the progression of the cell cycle, preventing cancer cells from dividing.[3]
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Anti-Angiogenic Effects: By inhibiting VEGFR, these derivatives can cut off the blood supply to tumors, starving them of essential nutrients and oxygen.[4]
The following table summarizes the inhibitory activity of a representative compound, 5k , against a panel of kinases.[3]
| Kinase Target | IC50 (nM) |
| EGFR | 40 |
| Her2 | 85 |
| VEGFR2 | 62 |
| CDK2 | 204 |
Part 2: Alternative Mechanisms of Action
While kinase inhibition is the most widely reported mechanism, the versatile pyrrolo[2,3-d]pyrimidine scaffold has been adapted to target other cellular machinery.
Inhibition of Purine Biosynthesis
Certain derivatives have been engineered as antifolates to inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway.[8] Specifically, they can act as dual inhibitors of:
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Glycinamide Ribonucleotide Formyltransferase (GARFTase)
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5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)
By blocking these enzymes, the compounds deprive cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[8]
Protein Degradation via the Ubiquitin-Proteasome System
An emerging and innovative mechanism involves the design of hybrid molecules that, instead of merely inhibiting their target, induce its degradation. A recent study reported on pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids that facilitate the targeted degradation of both Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System (UPS).[7] This approach offers the potential for a more profound and sustained therapeutic effect compared to simple inhibition.
Antiviral Activity
The structural similarity of the pyrrolo[2,3-d]pyrimidine core to purine nucleosides has also led to the investigation of its derivatives as antiviral agents. Some compounds have demonstrated activity against viruses such as Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1), likely by interfering with viral replication processes.[9]
Part 3: Experimental Validation Protocols
The elucidation of these mechanisms of action relies on a suite of robust biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This is a fundamental assay to determine the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a derivative against a panel of purified kinases.
Methodology:
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Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound at various concentrations.
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Procedure: a. The kinase, substrate, and test compound are incubated together in an appropriate assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
The following workflow diagram illustrates the kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
Cytotoxicity Assay (e.g., MTT Assay):
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Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
-
Procedure: Cancer cell lines are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). The viability of the cells is then assessed using a colorimetric reagent like MTT, which is converted to a colored formazan product by metabolically active cells.
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Objective: To quantify the induction of apoptosis.
-
Procedure: Cells treated with the compound are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting:
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Objective: To measure changes in the expression or phosphorylation status of specific proteins in a signaling pathway.
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Procedure: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., phosphorylated EGFR, caspase-3, Bcl-2).
Conclusion
Derivatives of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one are a versatile and potent class of bioactive molecules. Their primary mechanism of action is ATP-competitive inhibition of a range of protein kinases crucial for cancer cell signaling, leading to apoptosis, cell cycle arrest, and anti-angiogenic effects. Furthermore, the adaptability of the scaffold allows for the development of compounds with alternative mechanisms, including the inhibition of purine biosynthesis and the targeted degradation of oncoproteins. A thorough understanding of these mechanisms, validated through rigorous experimental protocols, is essential for the continued development of this promising class of therapeutic agents.
References
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Al-Ostath, A., et al. (2024). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 29(11), 2618. [Link]
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Mabkhot, Y. N., et al. (2014). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 22(14), 3762-3773. [Link]
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Rani, N., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115585. [Link]
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Fayed, E. A., et al. (2018). Synthesis and Biological Evaluation of Some Heterocyclic Compounds. International Journal of Organic Chemistry, 8(3), 269-285. [Link]
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O'Connor, C., et al. (2019). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 62(17), 7856-7875. [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685. [Link]
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Rashad, A. E., et al. (2006). Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. Archiv der Pharmazie, 339(12), 664-669. [Link]
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Not explicitly cited in the text, but relevant to the broader topic of pyrrolo[2,3-d]pyrimidines as kinase inhibitors for gastric cancer. [Link]
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Not explicitly cited in the text, but a relevant review on the topic. [Link]
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Avery, V. M., et al. (2017). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 12(15), 1234-1243. [Link]
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Not explicitly cited in the text, but relevant to the design and evaluation of similar heterocyclic compounds. [Link]
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Li, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(34), 6936-6941. [Link]
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